N-[2-methyl-1-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-1-oxopropan-2-yl]thiophene-2-carboxamide
Overview
Description
N-[2-methyl-1-(8-methyl-2,8-diazaspiro[55]undecan-2-yl)-1-oxopropan-2-yl]thiophene-2-carboxamide is a complex organic compound with a unique spirocyclic structure
Scientific Research Applications
N-[2-methyl-1-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-1-oxopropan-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-1-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-1-oxopropan-2-yl]thiophene-2-carboxamide typically involves multiple steps. One common method involves the formation of the spirocyclic core followed by the introduction of the thiophene-2-carboxamide moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-1-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-1-oxopropan-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more hydrogenated derivatives.
Mechanism of Action
The mechanism of action of N-[2-methyl-1-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-1-oxopropan-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 2-methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride
- 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one
Uniqueness
N-[2-methyl-1-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-1-oxopropan-2-yl]thiophene-2-carboxamide is unique due to its specific spirocyclic structure and the presence of the thiophene-2-carboxamide moiety. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-methyl-1-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-1-oxopropan-2-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c1-18(2,20-16(23)15-7-4-12-25-15)17(24)22-11-6-9-19(14-22)8-5-10-21(3)13-19/h4,7,12H,5-6,8-11,13-14H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTLHCSBEWZPSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCC2(C1)CCCN(C2)C)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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